

An In-depth Technical Guide to α,α -Dimethyl- γ -butyrolactone (CAS: 3709-08-8)

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Compound of Interest

Compound Name: *alpha, alpha-Dimethyl-gamma-butyrolactone*

Cat. No.: *B1220169*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological activity of α,α -Dimethyl- γ -butyrolactone (CAS number 3709-08-8). This compound, a derivative of γ -butyrolactone (GBL), has demonstrated notable anticonvulsant properties, positioning it as a molecule of interest for further investigation in neuroscience and drug development. This document consolidates key technical data, outlines experimental protocols, and presents visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Physicochemical Properties

α,α -Dimethyl- γ -butyrolactone, also known as Dihydro-3,3-dimethyl-2(3H)-furanone, is a colorless to light yellow liquid.^{[1][2]} Its core physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3709-08-8	[3][4]
Molecular Formula	C ₆ H ₁₀ O ₂	[3][4]
Molecular Weight	114.14 g/mol	[3][4]
Appearance	Colorless to Light yellow clear liquid	[1][2]
Melting Point	6 °C	[3]
Boiling Point	194 °C at 27 mmHg	[3]
Density	0.995 g/cm ³	[3]
Purity	>97.0% (GC)	[1][2]
Flash Point	66.9 °C	[3]
Solubility	Soluble in many common organic solvents.	
InChI Key	UPVAIJPDWVTFKT-UHFFFAOYSA-N	[3]

Table 1: Physicochemical Properties of α,α -Dimethyl- γ -butyrolactone

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of α,α -Dimethyl- γ -butyrolactone.

¹H NMR Spectroscopy

The proton NMR spectrum of α,α -Dimethyl- γ -butyrolactone is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups at the α -position would appear as a singlet, while the two methylene groups in the lactone ring would each produce a triplet.

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
-C(CH ₃) ₂	~1.2	Singlet	N/A
-CH ₂ - (β-position)	~1.9	Triplet	~7 Hz
-CH ₂ -O- (γ-position)	~4.2	Triplet	~7 Hz

Table 2: Predicted ¹H NMR Spectral Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon	Chemical Shift (ppm)
-C(CH ₃) ₂	~25
-C(CH ₃) ₂	~45
-CH ₂ - (β-position)	~35
-CH ₂ -O- (γ-position)	~65
C=O (Carbonyl)	~177

Table 3: Predicted ¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl group of the lactone.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Lactone)	~1770	Strong
C-O Stretch	~1150-1250	Strong
C-H Stretch (sp ³)	~2850-3000	Medium-Strong

Table 4: Key IR Absorption Bands

Mass Spectrometry

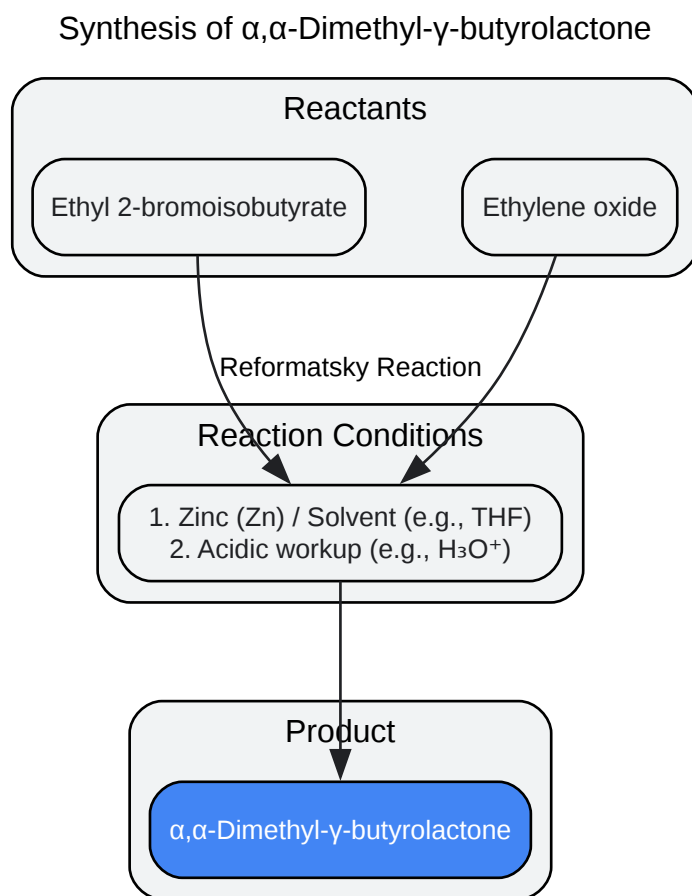
The mass spectrum of α,α -Dimethyl- γ -butyrolactone would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone ring.

m/z	Proposed Fragment
114	[M] ⁺ (Molecular Ion)
99	[M - CH ₃] ⁺
86	[M - CO] ⁺
71	[M - CO - CH ₃] ⁺
56	[M - CO - CO] ⁺ or [C ₄ H ₈] ⁺

Table 5: Predicted Mass Spectrometry Fragmentation

Synthesis of α,α -Dimethyl- γ -butyrolactone

While several methods can be employed for the synthesis of γ -butyrolactones, a common approach for α,α -disubstituted derivatives is through a Reformatsky-type reaction or related enolate chemistry. A plausible synthetic route is outlined below.



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Figure 1: A plausible synthetic pathway for α,α -Dimethyl- γ -butyrolactone via a Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

Materials:

- Ethyl 2-bromoisobutyrate
- Ethylene oxide
- Activated Zinc (Zn) dust
- Anhydrous Tetrahydrofuran (THF)

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, distillation setup)

Procedure:

- **Activation of Zinc:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Formation of the Reformatsky Reagent:** Add a solution of ethyl 2-bromoisobutyrate in anhydrous THF to the dropping funnel. Add a small portion of the ester solution to the zinc suspension and gently heat to initiate the reaction. Once initiated, add the remaining ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the zinc is consumed.
- **Reaction with Ethylene Oxide:** Cool the resulting organozinc reagent (Reformatsky reagent) in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in THF. The reaction is typically exothermic and should be controlled by the rate of addition.
- **Work-up:** After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo.
- **Final Purification:** The crude product is then purified by vacuum distillation to yield pure α,α -Dimethyl- γ -butyrolactone.

Biological Activity and Mechanism of Action

α,α -Dimethyl- γ -butyrolactone has been identified as a compound with significant anticonvulsant properties. Its mechanism of action is believed to involve the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway: GABA-A Receptor Modulation

Mechanism of Action at the GABA-A Receptor

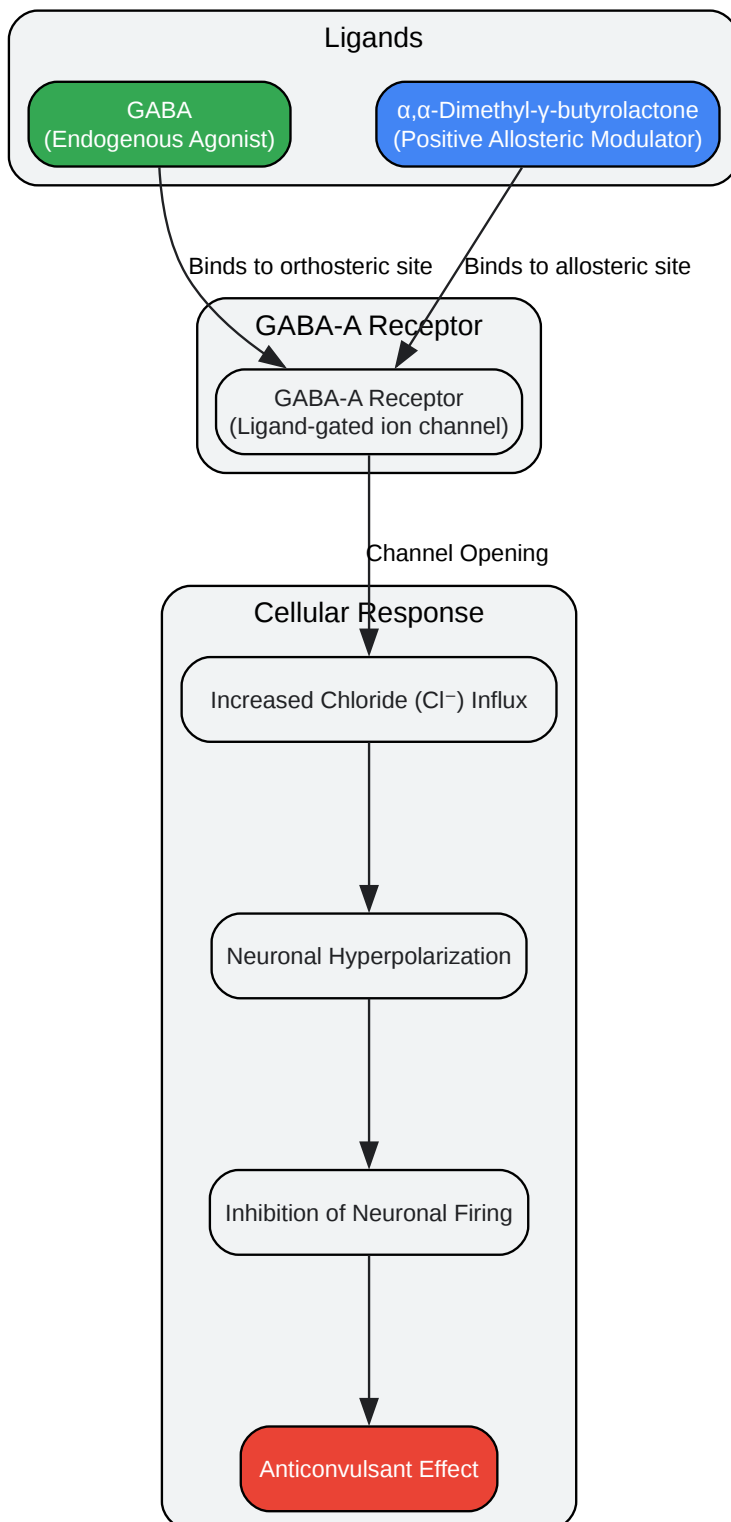
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Figure 2: Signaling pathway illustrating the positive allosteric modulation of the GABA-A receptor by α,α -Dimethyl- γ -butyrolactone.

By binding to an allosteric site on the GABA-A receptor, α,α -Dimethyl- γ -butyrolactone enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarized state makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system, which manifests as its anticonvulsant activity.

Experimental Protocols for Biological Evaluation

In Vivo Anticonvulsant Activity Testing: Pentylentetrazol (PTZ) Induced Seizure Model in Mice

This protocol outlines a standard procedure to evaluate the anticonvulsant efficacy of α,α -Dimethyl- γ -butyrolactone.

Experimental Workflow for Anticonvulsant Activity Testing

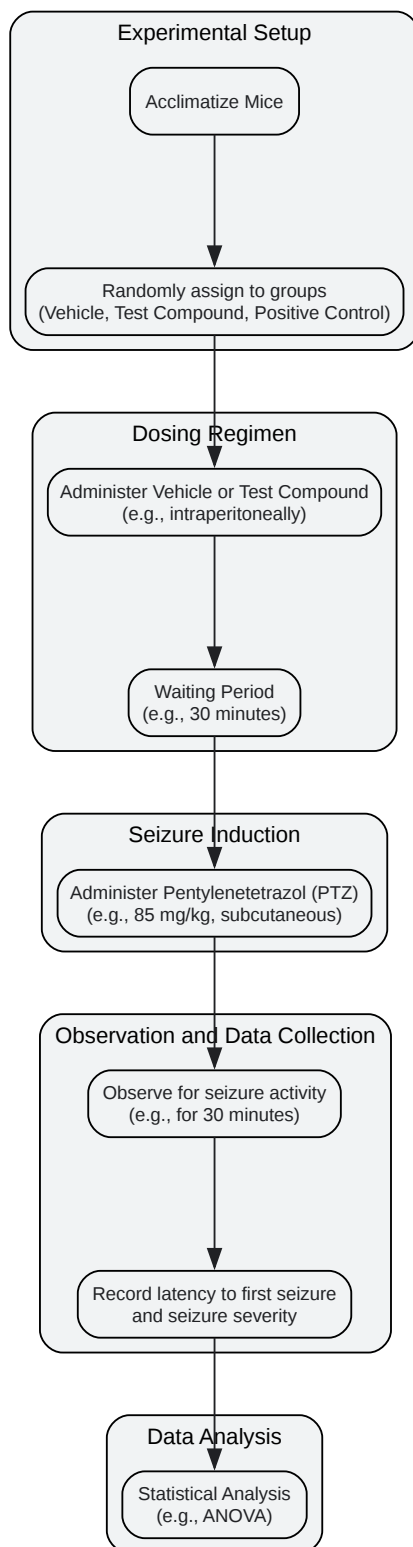
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Figure 3: A generalized experimental workflow for assessing the anticonvulsant activity of a test compound using the PTZ-induced seizure model in mice.

Materials:

- Male Swiss albino mice (20-25 g)
- α,α -Dimethyl- γ -butyrolactone
- Vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
- Pentylenetetrazol (PTZ)
- Positive control (e.g., Diazepam)
- Syringes and needles for administration
- Observation chambers
- Timer

Procedure:

- Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment with free access to food and water.
- Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, positive control, and different dose levels of the test compound). A typical group size is 6-8 animals.
- Dosing: Administer the vehicle, positive control, or α,α -Dimethyl- γ -butyrolactone at the desired doses via an appropriate route (e.g., intraperitoneal injection).
- Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for the compound to be absorbed and distributed.
- Seizure Induction: Induce seizures by administering a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.

- **Observation:** Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of seizure activity (e.g., myoclonic jerks, generalized clonic-tonic seizures) for a set period (e.g., 30 minutes).
- **Data Collection:** Record the latency to the first seizure and the severity of the seizures. The protection against mortality can also be recorded.
- **Data Analysis:** Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of the anticonvulsant effect compared to the control group.

Safety and Handling

α,α -Dimethyl- γ -butyrolactone is a combustible liquid and should be handled with appropriate safety precautions.^[1] Keep away from heat, sparks, open flames, and hot surfaces.^[1] Use in a well-ventilated area.^[1] Wear protective gloves, eye protection, and face protection.^[1] In case of skin contact, wash with plenty of water.^[1]

Conclusion

α,α -Dimethyl- γ -butyrolactone is a γ -butyrolactone derivative with demonstrated anticonvulsant properties, likely mediated through the positive allosteric modulation of the GABA-A receptor. This technical guide has provided a consolidated resource of its physicochemical characteristics, spectral data, synthesis, and biological evaluation methods. Further research into its pharmacological profile and structure-activity relationship is warranted to explore its full therapeutic potential.

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